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Compound of Interest

Compound Name: N-Methyl-N-phenylbenzamide

Cat. No.: B159178 Get Quote

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-phenylbenzamide
Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship (SAR) of N-Methyl-N-phenylbenzamide derivatives is pivotal for the

rational design of novel therapeutic agents. This guide provides a comparative analysis of

these derivatives across various biological targets, supported by experimental data.

Anticancer Activity: Topoisomerase I/II Inhibition
N-phenylbenzamide derivatives linked to an acridine scaffold have been investigated as potent

anticancer agents that function by inhibiting topoisomerase I and II, enzymes crucial for DNA

replication and transcription. This inhibition leads to DNA damage and ultimately induces

apoptosis in cancer cells.[1]

A study on N-phenylbenzamide-4-methylamine acridine derivatives revealed that substitutions

on the phenyl ring significantly influence their antiproliferative activity.[1]

Table 1: Antiproliferative Activity of N-phenylbenzamide-4-methylamine Acridine Derivatives[1]
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Compound R Groups K562 IC₅₀ (μM)
CCRF-CEM
IC₅₀ (μM)

U937 IC₅₀ (μM)

9b 2-Cl, 6-Cl >10 0.82 0.33

9c 2-CH₃ >10 0.91 >10

9d 4-CH₃ >10 0.88 0.23

Experimental Protocols
Antiproliferative Assay: The antiproliferative activity of the synthesized compounds was

evaluated against human cancer cell lines (K562, CCRF-CEM, and U937) using the MTT

assay. Cells were seeded in 96-well plates and treated with various concentrations of the

compounds for a specified period. The absorbance was then measured to determine cell

viability and calculate the IC₅₀ values.

Topoisomerase I/II Inhibition Assay: The inhibitory effect of the compounds on topoisomerase I

and II was determined using a DNA relaxation assay. The conversion of supercoiled DNA to its

relaxed form by the enzymes in the presence and absence of the test compounds was

analyzed by agarose gel electrophoresis.
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Caption: Inhibition of Topoisomerase I/II by N-phenylbenzamide derivatives.
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Antiviral Activity: Enterovirus 71 Inhibition
N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against

Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The SAR studies

indicate that the substituent on the benzamide and phenyl rings plays a crucial role in their

antiviral potency.[2][3]

Specifically, the presence of an amino group at the C-3 position of the benzamide ring and a

bromine atom at the C-4 position of the N-phenyl ring was found to be beneficial for anti-EV71

activity.[3]

Table 2: Anti-EV71 Activity of N-phenylbenzamide Derivatives[3]

Compound
R1
(Benzamide
Ring)

R2 (N-
phenyl
Ring)

IC₅₀ (μM) TC₅₀ (μM)
Selectivity
Index (SI)

1e 3-NH₂ 4-Br
5.7 ± 0.8 - 12

± 1.2
620 ± 0.0 >51.7

Pirodavir

(Control)
- - - 31 ± 2.2 -

Experimental Protocols
Antiviral Activity Assay: The anti-EV71 activity was determined by observing the cytopathic

effect (CPE) in Vero cells. Cells were infected with EV71 and treated with different

concentrations of the compounds. The concentration that inhibited 50% of the viral CPE was

determined as the IC₅₀.

Cytotoxicity Assay: The cytotoxicity of the compounds on Vero cells was evaluated using the

MTT assay to determine the 50% cytotoxic concentration (TC₅₀). The selectivity index (SI) was

calculated as the ratio of TC₅₀ to IC₅₀.[2]

Experimental Workflow
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Caption: Workflow for determining the anti-EV71 activity.

Antischistosomal Activity
N-phenylbenzamide derivatives have shown promising activity against Schistosoma mansoni, a

parasitic flatworm causing schistosomiasis. SAR studies have highlighted that electron-

withdrawing substituents on the benzamide ring enhance the antischistosomal potency.[4][5]

The introduction of dichloro substituents at the meta and para positions of the benzamide ring

resulted in a compound with nanomolar activity.[5]

Table 3: Antischistosomal Activity of N-phenylbenzamide Derivatives[5]

Compound
Substituents
on Benzamide
Ring

WormAssay
EC₅₀ (μM)

HEK 293 CC₅₀
(μM)

Selectivity
Index (SI)

1 Unsubstituted >10 >20 -

9 3,4-diCl 0.08 9.8 ± 1.6 123

11 4-Cl 1.10 11.1 ± 0.2 10.1

Experimental Protocols
In Vitro Worm Motility Assay (WormAssay): Adult S. mansoni worms were cultured in vitro and

exposed to different concentrations of the test compounds. The motility of the worms was

monitored over time, and the concentration that caused a 50% reduction in motility (EC₅₀) was

determined.[5]

Mammalian Cell Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against

human embryonic kidney (HEK 293) cells using a standard viability assay to determine the
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50% cytotoxic concentration (CC₅₀).[5] The selectivity index is calculated as the ratio of CC₅₀ to

EC₅₀.[5]

Muscarinic Acetylcholine Receptor (M1) Antagonism
Derivatives of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide have been identified as selective

antagonists of the M1 muscarinic acetylcholine receptor, a potential target for the treatment of

neurological disorders. The SAR in this series was found to be relatively shallow, with subtle

changes in the alkyl and benzamide moieties leading to variations in activity.[6][7]

An N-propyl congener with a 3,5-dichlorobenzamide moiety displayed the most reasonable

activity and selectivity.[6]

Table 4: M1 Antagonist Activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives[6]

Compound
Alkyl Group
(R)

Benzamide
Moiety

M1 IC₅₀ (μM)
M3, M5 IC₅₀
(μM)

6 H Benzamide 5.0 >30

11i n-Propyl

3,5-

dichlorobenzami

de

3.7 >10

Experimental Protocols
M1 Functional Screen: The antagonist activity of the compounds at the M1 receptor was

determined using a functional assay that measures the inhibition of a specific signaling

pathway upon receptor activation. Compounds were screened at a single concentration to

identify active compounds, followed by full concentration-response curves to determine IC₅₀

values.[6]

This comparative guide illustrates the diverse therapeutic potential of N-Methyl-N-
phenylbenzamide derivatives. The structure-activity relationships highlighted herein provide a

valuable framework for the design and optimization of new drug candidates targeting a range of

diseases. Further exploration of the chemical space around this scaffold is warranted to unlock

its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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